molecular formula C16H11ClFN3O2S B2395899 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 896019-32-2

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Katalognummer: B2395899
CAS-Nummer: 896019-32-2
Molekulargewicht: 363.79
InChI-Schlüssel: WAPLSRVZBKZASI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a five-membered aromatic ring containing one oxygen and two nitrogen atoms known for its significant thermal stability and diverse biological activity . This particular molecule is engineered as a hybrid structure, incorporating both 2-chlorophenyl and 4-fluorophenylsulfanyl moieties, a design strategy often employed to enhance binding affinity and selectivity towards biological targets. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and is the subject of intensive, mechanism-based research for developing new anticancer agents . Derivatives of this scaffold have demonstrated promising antiproliferative effects against various cancer cell lines by interfering with key biological pathways essential for tumor survival and proliferation . The mechanism of action for such compounds is often multifaceted, involving the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural features of this compound suggest potential for interaction with these nucleic acids, enzymes, and globular proteins, making it a valuable tool for probing cancer biology . Furthermore, structurally similar sulfanyl acetamide-linked 1,3,4-oxadiazole derivatives have been synthesized and characterized using advanced spectroscopic techniques including 1 H-NMR, IR, and mass spectrometry, confirming their molecular architectures . These analogues are routinely screened for bioactivity in biochemical assays, establishing a precedent for the research use of this chemical class. This product is provided exclusively for non-human research applications in fields such as oncology, medicinal chemistry, and molecular biology. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2S/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)9-24-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPLSRVZBKZASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under cyclization conditions. For instance, the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base can yield the corresponding oxadiazole.

Analyse Chemischer Reaktionen

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound can be characterized by the following properties:

  • Molecular Formula : C18H11ClN4O4
  • Molecular Weight : 382.8 g/mol
  • IUPAC Name : N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindolin-2-yl)acetamide

The structural features of this compound include the oxadiazole ring, which is known for its biological activity, and a sulfanyl group that may enhance its pharmacological profile.

Anticancer Activity

Recent studies highlight the anticancer potential of compounds containing the oxadiazole moiety. The following findings illustrate the efficacy of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide and related derivatives:

In Vitro Studies

A series of studies have evaluated the in vitro anticancer activity of various oxadiazole derivatives:

  • Salahuddin et al. reported a compound with an oxadiazole structure showing over 95% growth inhibition against specific cancer cell lines . This indicates a promising avenue for further research into this compound's potential as an anticancer agent.
  • El-Din et al. synthesized new oxadiazole derivatives and tested their antiproliferative effects against multiple cancer cell lines. One derivative exhibited high potency across several types of cancer cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of oxadiazole compounds. The presence of electron-withdrawing or electron-donating groups at specific positions on the aromatic rings significantly affects their biological activity.

Key Findings from SAR Studies

Studies have shown that:

  • The introduction of halogen substituents can enhance the potency of oxadiazole derivatives.
  • The position of substituents on the phenyl rings plays a critical role in modulating biological activity.

Future Directions and Clinical Implications

The promising results from laboratory studies pave the way for future clinical investigations into this compound. Further research should focus on:

  • Detailed pharmacokinetic and pharmacodynamic studies to assess safety and efficacy in vivo.
  • Exploring combination therapies with existing chemotherapeutic agents to enhance treatment outcomes.

Wirkmechanismus

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The compound’s unique substituents—2-chlorophenyl on the oxadiazole and 4-fluorophenylsulfanyl on the acetamide—distinguish it from analogs. Key comparisons include:

Key Observations:
  • Electron-Withdrawing Effects : The 4-fluorophenylsulfanyl group provides moderate electron-withdrawing character, enhancing metabolic stability compared to 4-nitrophenyl (CDD-934506, ) or methoxy groups ().
Comparison with Analog Syntheses:
  • : Uses 4-chlorobenzoic acid to generate 5-(4-chlorophenyl)-oxadiazole-thiol, followed by alkylation with bromoacetamides.
  • : Incorporates a 4-nitrophenyl group on acetamide, requiring nitration steps.
  • : Employs 3,4,5-trimethoxyphenyl-substituted oxadiazole, increasing synthetic complexity due to multiple methoxy groups.

Physicochemical Properties

  • Lipophilicity (LogP) : The 2-chlorophenyl and 4-fluorophenylsulfanyl groups increase LogP (~3.5 predicted) compared to 4-nitrophenyl (LogP ~2.8) or pyrazine-containing analogs (LogP ~2.2).
  • Solubility : Fluorine’s electronegativity may improve aqueous solubility relative to purely hydrophobic substituents (e.g., diphenylmethyl in ).

Biologische Aktivität

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H11ClN4O3S
  • Molecular Weight : 350.78 g/mol
  • CAS Number : 90147-10-7

This compound features an oxadiazole ring substituted with a chlorophenyl group and a sulfanyl acetamide side chain, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance, a study demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) cells. The compound this compound was shown to inhibit cell proliferation effectively with an IC50 value lower than 3.9 µg/mL .

The mechanism underlying the anticancer effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, one derivative exhibited dual inhibition of COX-1 and COX-2 by 59.52% and 50.59%, respectively, compared to standard drugs like cisplatin . Molecular docking studies indicated favorable interactions within the active sites of these enzymes, suggesting that this compound could serve as a lead in developing anti-lung cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogenic bacteria. The results indicated that certain derivatives exhibited strong antibacterial effects with MIC values as low as 0.22 μg/mL . This suggests that compounds similar to this compound could be effective in treating infections caused by resistant strains.

Table 1: Biological Activity Summary

Activity TypeTarget Cells/PathogensIC50/MIC ValuesReference
AnticancerA549 (lung cancer)< 3.9 µg/mL
COX InhibitionCOX-159.52% inhibition
COX InhibitionCOX-250.59% inhibition
AntimicrobialVarious pathogens0.22 - 0.25 μg/mL

Detailed Research Findings

  • In Vitro Studies : The compound was tested on A549 cells and showed significant cytotoxicity without affecting normal NIH/3T3 cells at effective concentrations .
  • Molecular Docking : Computational studies revealed that the compound binds effectively to COX enzymes, supporting its potential as an anti-inflammatory agent .
  • Synergistic Effects : When combined with other antibiotics like ciprofloxacin and ketoconazole, certain derivatives exhibited synergistic effects against bacterial pathogens .

Q & A

Basic: What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves three key steps:

Oxadiazole Ring Formation : Cyclization of a hydrazide precursor with a carbonyl compound under acidic conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole core .

Sulfanyl Linkage : Reaction of the oxadiazole intermediate with a thiol-containing compound (e.g., 4-fluorobenzenethiol) in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the sulfanyl group .

Acetamide Coupling : Amidation using activated esters (e.g., HATU/DMAP) or direct coupling with chloroacetyl chloride under basic conditions (e.g., K₂CO₃) .
Critical Parameters :

  • Temperature control (±2°C) during cyclization to prevent side reactions.
  • Solvent purity (e.g., anhydrous THF) to avoid hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for >95% purity .

Basic: What characterization techniques are essential to confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm) and sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for CH₂S) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (expected m/z: ~388.04) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
    Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Structural Isomerism : Perform X-ray crystallography (e.g., SHELX refinement) or 2D NMR (NOESY) to rule out regioisomers .
  • Solubility Effects : Pre-dissolve the compound in DMSO at ≤0.1% v/v to avoid precipitation in aqueous buffers .
    Recommended Workflow :

Replicate assays in triplicate across independent labs.

Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:
Address key PK challenges:

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine at 4-position) to reduce CYP450-mediated oxidation .
  • Bioavailability : Formulate as a nanocrystal suspension (particle size <200 nm) or use lipid-based carriers (e.g., liposomes) .
  • Blood-Brain Barrier Penetration : Calculate logP (target 2–3) and polar surface area (<90 Ų) using QikProp or similar tools .
    Validation :
  • Perform hepatic microsome assays (human/rodent) to estimate clearance rates.
  • Use in silico tools (e.g., SwissADME) to predict absorption/distribution .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:
Employ:

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2 or EGFR) using PDB structures (e.g., 1PGE for COX-2). Focus on hydrogen bonding (e.g., acetamide NH with Glu524) and π-π stacking (oxadiazole with Phe residues) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding mode retention .
  • QSAR Analysis : Corstruct a model using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .
    Experimental Corroboration :
  • Validate docking poses via mutagenesis (e.g., Ala-scanning of predicted binding residues) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typically safe for room-temperature storage) .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation by HPLC (e.g., new peaks at Rᵣ 2.3 min) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 72 hours; quantify intact compound via LC-MS .
    Best Practices : Store lyophilized at −20°C under argon; avoid repeated freeze-thaw cycles .

Advanced: How can structural analogs be designed to enhance target selectivity?

Methodological Answer:

  • Scaffold Hopping : Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to alter steric/electronic profiles .
  • Substituent Tuning : Introduce para-methoxy groups on the phenyl ring to modulate π-stacking or reduce off-target binding .
  • Prodrug Strategies : Mask the sulfanyl group as a disulfide (cleaved intracellularly) to improve specificity .
    Validation :
  • Screen analogs against a panel of 50+ kinases/enzymes to assess selectivity (e.g., Eurofins Panlabs panel) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.